molecular formula C13H20N2O2 B1598082 1-(3,4-Dimethoxybenzyl)piperazine CAS No. 32231-07-5

1-(3,4-Dimethoxybenzyl)piperazine

Cat. No.: B1598082
CAS No.: 32231-07-5
M. Wt: 236.31 g/mol
InChI Key: ONIFCGFFEZDWSC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)piperazine is a benzylpiperazine derivative characterized by a piperazine core substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C₂₃H₃₂N₂O₅, with an average mass of 416.518 g/mol and a monoisotopic mass of 416.231122 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)piperazine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The methoxy groups may enhance its binding affinity and selectivity for certain receptors, influencing its pharmacological effects .

Comparison with Similar Compounds

Piperazine derivatives are broadly classified into benzylpiperazines (substituted at the benzyl position) and phenylpiperazines (substituted at the phenyl position). Below, 1-(3,4-Dimethoxybenzyl)piperazine is compared to structurally and pharmacologically relevant analogues.

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Compound Name Substituents Molecular Formula Average Mass (g/mol) Key Pharmacological Effects Receptor Affinity
This compound 3,4-dimethoxybenzyl C₂₃H₃₂N₂O₅ 416.518 Not well characterized; potential serotonergic activity Likely 5-HT₂/DA receptors
BZP (1-Benzylpiperazine) Benzyl C₁₁H₁₆N₂ 176.26 Stimulant, euphoria Dopamine reuptake inhibition
MDBP (1-(3,4-Methylenedioxybenzyl)piperazine) 3,4-methylenedioxybenzyl C₁₂H₁₄N₂O₂ 218.25 Initially hypothesized as MDMA-like; disproven in humans Weak 5-HT₂ agonism
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 3-trifluoromethylphenyl C₁₁H₁₃F₃N₂ 230.23 Anxiogenic, hallucinogenic 5-HT₁B/₂C agonist
mCPP (1-(3-Chlorophenyl)piperazine) 3-chlorophenyl C₁₀H₁₂ClN₂ 198.67 Anorectic, anxiolytic 5-HT₂C agonist
MeOPP (1-(4-Methoxyphenyl)piperazine) 4-methoxyphenyl C₁₁H₁₆N₂O 192.26 Mild stimulant 5-HT₁A/₂A modulation

Key Findings from Comparative Studies:

However, it is less lipophilic than MDBP’s methylenedioxy group, which forms a fused ring . Electron-withdrawing groups (e.g., -CF₃ in TFMPP, -Cl in mCPP) enhance 5-HT receptor affinity, while methoxy groups (e.g., in MeOPP) may favor 5-HT₁A interactions .

Metabolic Pathways :

  • MDBP undergoes demethylenation to form catechol metabolites, which are subsequently methylated or conjugated . In contrast, this compound is likely metabolized via O-demethylation , producing 3-hydroxy-4-methoxy or 4-hydroxy-3-methoxy metabolites .
  • TFMPP and mCPP are primarily metabolized by N-dealkylation and hydroxylation , leading to inactive or neurotoxic byproducts .

Behavioral and Toxicological Profiles: BZP and TFMPP are often combined to mimic MDMA’s effects, though their synergy increases cardiovascular risks . mCPP’s 5-HT₂C agonism is linked to anxiety and anorexia, whereas MeOPP’s 5-HT₁A affinity may reduce side effects . this compound’s effects remain speculative, but its dimethoxy structure suggests a distinct pharmacokinetic profile compared to methylenedioxy or halogenated analogues .

Biological Activity

1-(3,4-Dimethoxybenzyl)piperazine is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with a 3,4-dimethoxybenzyl group, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The molecular formula is C15H24N2O2C_{15}H_{24}N_2O_2, with a molecular weight of approximately 328.4 g/mol. The presence of methoxy groups is believed to enhance the compound's binding affinity to various receptors.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as a ligand for serotonin and dopamine receptors, which can lead to alterations in neurotransmitter levels and subsequent physiological effects. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation-related conditions .

Anticancer Properties

Research has shown that compounds related to piperazine structures can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:

  • In vitro studies have indicated that piperazine derivatives can induce cell cycle arrest and DNA damage in prostate cancer cells (PC3), leading to reduced colony formation .
  • The compound has been evaluated for its efficacy against A549 (lung cancer) and BGC-823 (gastric cancer) cells, showing promising results .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further studies are needed to establish its effectiveness and mechanism.

Case Studies and Research Findings

StudyFindings
Ratouis et al. (1962)Investigated various piperazine derivatives for their adrenergic blocking actions; some showed significant potency against epinephrine .
PMC8183565 (2021)Highlighted the ability of piperazine derivatives to inhibit cancer cell proliferation and induce apoptosis in specific cell lines .
BenchChem (2024)Discussed the potential of piperazine derivatives in drug development for various therapeutic applications, including antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of MDBP to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane (DCM) to enhance reactivity .
  • Reaction Conditions : Employ propargyl bromide or similar alkylating agents with K₂CO₃ as a base. Stirring at room temperature for 6–7 hours ensures completion .
  • Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate facilitate click chemistry for triazole derivatives, improving regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) and TLC monitoring (hexane:ethyl acetate 1:2) ensure purity .
Key Parameters Conditions
SolventDMF/DCM (1:2 ratio)
BaseK₂CO₃ (1.1 equiv.)
Reaction Time6–7 hours at room temperature
ChromatographyEthyl acetate:hexane (1:8)

Q. What analytical techniques are recommended for characterizing MDBP’s structural integrity?

  • Methodological Answer :

  • Raman Microspectroscopy : Optimized at 20 mW laser power and 128–256 scans for high-resolution spectra, enabling differentiation of isomers (e.g., 3-TFMPP vs. 4-TFMPP) .
  • GC/MS : After acid hydrolysis and acetylation, detects metabolites like N-(4-hydroxy-3-methoxybenzyl)piperazine .
  • NMR : Confirms substitution patterns (e.g., dimethoxybenzyl group position) .

Advanced Research Questions

Q. How do metabolic pathways of MDBP inform toxicological risk assessments?

  • Methodological Answer : MDBP undergoes:

  • Demethylenation : Forms N-(4-hydroxy-3-methoxybenzyl)piperazine, followed by glucuronidation/sulfation .
  • Degradation : Piperazine ring cleavage yields ethylenediamine derivatives and 3,4-methylenedioxybenzylamine .
  • Detection : Use GC/MS with liquid-liquid extraction (ethyl acetate) and enzymatic hydrolysis to identify phase I/II metabolites in urine .

Key Metabolites :

Metabolite Detection Method
N-(4-hydroxy-3-methoxybenzyl)piperazineGC/MS after acetylation
PiperazineFull-scan GC/MS

Q. What strategies resolve conflicting data on MDBP’s receptor binding affinities?

  • Methodological Answer :

  • Comparative Studies : Benchmark against structurally similar analogs (e.g., TFMPP, mCPP) to assess serotonin (5-HT₂) vs. dopamine receptor interactions .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to 5-HT₂A receptors using crystal structures (PDB ID: 6A94) .
  • In Vitro Assays : Radioligand binding assays (e.g., [³H]ketanserin for 5-HT₂A) validate computational predictions .

Q. What in vitro models are suitable for studying MDBP’s neuropharmacological effects?

  • Methodological Answer :

  • Cell Lines : HEK-293 cells transfected with human 5-HT₂A/2C or D₃ receptors .
  • Functional Assays : Calcium flux (FLIPR) or cAMP accumulation to measure GPCR activation .
  • Toxicity Screening : SH-SY5Y neuroblastoma cells exposed to MDBP (10–100 µM) to assess cytotoxicity via MTT assays .

Q. Contradictions and Limitations

  • Synthesis : uses propargyl bromide for piperazine substitution, while other studies (e.g., ) focus on metabolic pathways without synthetic details.
  • Receptor Affinities : TFMPP (a structural analog) shows higher 5-HT₂B affinity than MDBP in some studies, but discrepancies exist due to isomer-specific effects .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFCGFFEZDWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366892
Record name 1-(3,4-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32231-07-5
Record name 1-(3,4-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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